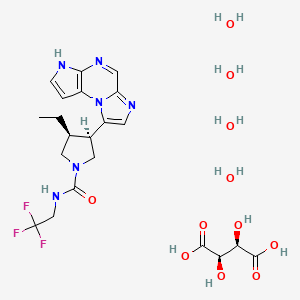
Unii-7kcw9iqm02
Overview
Description
Upadacitinib tartrate is a medication used primarily for the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, Crohn’s disease, ankylosing spondylitis, and axial spondyloarthritis . It is a Janus kinase (JAK) inhibitor that works by blocking the action of enzymes called Janus kinases, which are involved in the inflammatory processes .
Scientific Research Applications
Upadacitinib tartrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively studied for its efficacy in treating autoimmune diseases and its potential use in other inflammatory conditions .
Chemistry: In chemistry, upadacitinib is studied for its unique chemical properties and reactions. Researchers explore its synthesis, stability, and interactions with other compounds .
Biology: In biology, upadacitinib is used to study the mechanisms of inflammation and immune response. It helps researchers understand the role of Janus kinases in various biological processes .
Medicine: In medicine, upadacitinib is a valuable therapeutic agent for treating autoimmune diseases. Clinical trials and studies focus on its efficacy, safety, and long-term effects in patients .
Industry: In the pharmaceutical industry, upadacitinib is produced and marketed as a treatment for various inflammatory conditions. Its production involves advanced chemical engineering and quality control processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of upadacitinib involves multiple steps, including the formation of its core structure and subsequent functionalization. The preparation of upadacitinib tartrate involves the crystallization of upadacitinib with tartaric acid to form the tartrate salt .
Industrial Production Methods: Industrial production of upadacitinib tartrate typically involves large-scale synthesis followed by purification and crystallization processes. The production methods are designed to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Upadacitinib undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic processing and therapeutic action .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of upadacitinib include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of upadacitinib include its metabolites, which are primarily processed through the liver. The main metabolite produced from mono-oxidation is followed by glucuronidation .
Comparison with Similar Compounds
Upadacitinib is compared with other similar compounds, such as filgotinib and itacitinib, which are also selective Janus kinase inhibitors . These compounds share similar mechanisms of action but differ in their selectivity, efficacy, and safety profiles .
Similar Compounds:
Filgotinib: Another selective Janus kinase inhibitor used for treating rheumatoid arthritis and other inflammatory conditions.
Itacitinib: A selective Janus kinase inhibitor primarily in development for hematologic and oncologic conditions.
Abrocitinib: An oral small molecule that inhibits the JAK-STAT pathway by selectively blocking Janus kinase 1.
Upadacitinib’s uniqueness lies in its high selectivity for Janus kinase 1, which contributes to its efficacy and safety in treating autoimmune diseases .
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O.C4H6O6.4H2O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15;5-1(3(7)8)2(6)4(9)10;;;;/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10);4*1H2/t10-,11+;1-,2-;;;;/m11..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATZVDXOTDYECD-ARKNDKGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33F3N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1607431-21-9 | |
| Record name | Upadacitinib tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607431219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UPADACITINIB TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KCW9IQM02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[5-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-phenoxyphenyl]prop-2-enamide](/img/structure/B611516.png)
![(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B611517.png)




![7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine](/img/structure/B611524.png)




